1H-Indol-6-ol, 1-(2-methoxyphenyl)-2-methyl-3-nitro-
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Overview
Description
1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methoxy group, a nitro group, and a hydroxyl group attached to the indole core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methoxyphenyl derivatives, followed by cyclization to form the indole core. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for cyclization. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium ethoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol can be compared with other indole derivatives such as:
1-(2-Methoxyphenyl)-2-methyl-1H-indol-6-ol: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-2-methyl-3-amino-1H-indol-6-ol: The amino group instead of the nitro group changes its reduction potential and interaction with biological targets.
1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-5-ol: The position of the hydroxyl group affects its hydrogen bonding and overall molecular stability
Properties
CAS No. |
506429-45-4 |
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Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-methyl-3-nitroindol-6-ol |
InChI |
InChI=1S/C16H14N2O4/c1-10-16(18(20)21)12-8-7-11(19)9-14(12)17(10)13-5-3-4-6-15(13)22-2/h3-9,19H,1-2H3 |
InChI Key |
YFVKIADDJIAGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3OC)C=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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